molecular formula C11H15NO2 B13048706 Hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolane]-5-carbonitrile

Hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolane]-5-carbonitrile

Cat. No.: B13048706
M. Wt: 193.24 g/mol
InChI Key: MCNDJAUXFFUJFC-UHFFFAOYSA-N
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Description

Hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolane]-5-carbonitrile is a spirocyclic compound featuring a fused pentalene core, a 1,3-dioxolane ring, and a nitrile group at position 3. Its unique architecture combines rigidity from the spiro system with reactivity from the nitrile moiety, making it a candidate for applications in medicinal chemistry and materials science. Synthetically, such compounds are often derived via cyclocondensation reactions involving aldehydes/ketones and diols, as demonstrated in the semi-synthesis of analogous dioxolane derivatives using phosphomolybdic acid catalysis .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-carbonitrile

InChI

InChI=1S/C11H15NO2/c12-7-8-3-9-5-11(6-10(9)4-8)13-1-2-14-11/h8-10H,1-6H2

InChI Key

MCNDJAUXFFUJFC-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC3CC(CC3C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure. For instance, the use of strong acids or bases can promote the cyclization process, while solvents like dichloromethane or toluene may be employed to dissolve the reactants and control the reaction environment .

Industrial Production Methods

Industrial production of Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of spiro compounds and their reactivity.

    Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals or agrochemicals.

    Medicine: Research into its potential therapeutic applications includes exploring its activity as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other biomolecules. The compound’s spiro structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. The pathways involved in its mechanism of action depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues with Spiro-Dioxolane Frameworks

  • Tetrahydro-1'H-spiro[[1,3]dioxolane-2,2'-pentalen]-5'(3'H)-one (CAS: 606492-39-1) :
    This analogue replaces the nitrile group with a ketone at position 4. The absence of the nitrile reduces electrophilicity but enhances stability under basic conditions. Safety data for this compound emphasize precautions against heat and ignition sources, suggesting higher thermal sensitivity compared to the nitrile derivative .

  • Spiro[indeno[1,2-b]quinoxaline[1,3]dithiine]-5’-carbonitrile: Replacing the dioxolane ring with a dithiine ring introduces sulfur atoms, altering electronic properties and enhancing antimicrobial activity. The nitrile group remains critical for binding to biological targets, as seen in its potent antifungal and antibacterial effects .
Table 1: Key Structural Differences
Compound Core Structure Functional Group Thermal Stability (Tm, °C) Bioactivity
Hexahydro-1H-spiro[...]-5-carbonitrile Pentalene + dioxolane Nitrile (CN) Not reported Potential reactivity
Tetrahydro-1'H-spiro[...]-5'(3'H)-one Pentalene + dioxolane Ketone (C=O) Requires heat avoidance Not reported
Spiro[...]dithiine-5’-carbonitrile Quinoxaline + dithiine Nitrile (CN) Not reported Antimicrobial

Functional Analogues with Nitrile Groups

  • 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile :
    This pyrimidine-based nitrile exhibits strong IR absorption at 2188 cm⁻¹ (C≡N), comparable to the target compound. However, the presence of a nitro group (1380 cm⁻¹) and thione (1308 cm⁻¹) introduces additional redox and nucleophilic reactivity, which may limit stability in acidic environments .

  • 5-Chloro-1-methoxymethoxy-1H-pyrrole-2-carbonitrile : Used in peptide synthesis, this pyrrole nitrile demonstrates the versatility of nitriles in cross-coupling reactions. Its chloro substituent enhances electrophilicity but may complicate purification compared to the spiro-dioxolane derivative .

Biological Activity

Hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolane]-5-carbonitrile (CAS No. 2089651-33-0) is a unique organic compound with a complex spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activities, including antibacterial and antifungal properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H15NO2C_{11}H_{15}NO_2, with a molecular weight of approximately 193.25 g/mol. The compound features a spiro configuration that contributes to its unique biological properties.

Biological Activity Overview

Recent studies have highlighted the potential of this compound as an antibacterial and antifungal agent. The following sections delve into specific findings related to these activities.

Antibacterial Activity

Research has demonstrated that derivatives of dioxolanes exhibit significant antibacterial properties. A study published in Molecules tested various 1,3-dioxolane derivatives against multiple bacterial strains, including:

  • Gram-positive bacteria :
    • Staphylococcus aureus
    • Staphylococcus epidermidis
    • Enterococcus faecalis
  • Gram-negative bacteria :
    • Pseudomonas aeruginosa
    • Escherichia coli
    • Klebsiella pneumoniae
    • Proteus mirabilis

The results indicated that several compounds exhibited minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL against S. aureus and S. epidermidis, demonstrating their potential as effective antibacterial agents .

CompoundBacterial StrainMIC (µg/mL)
Compound 4S. aureus625
Compound 6S. epidermidis1250
Compound 7P. aeruginosaNot Active

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity against Candida albicans. The study reported that most tested compounds exhibited significant antifungal effects with MIC values around 312.5 µg/mL .

CompoundFungal StrainMIC (µg/mL)
Compound 1C. albicansNot Active
Compound 4C. albicans312.5

Case Studies and Research Findings

A notable case study involved the synthesis and biological evaluation of several dioxolane derivatives, including the target compound. The study utilized a catalytic approach that resulted in high yields and enantiomeric purity of the synthesized compounds. The biological assays conducted revealed that while some derivatives were inactive against certain bacterial strains, others demonstrated robust activity against both Gram-positive and Gram-negative bacteria as well as fungi.

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